Ethanolate

Alkoxide basicity Ion-pairing effects Meisenheimer adduct formation

Procurement of ethanolate requires specifying the required salt form (e.g., sodium, potassium ethoxide), as reactivity varies significantly by counterion. For nucleophilic displacements, potassium ethoxide (KOEt) provides the highest rate (KOEt > CsOEt > NaOEt > LiOEt); lithium ethoxide acts as an inhibitor. For high-concentration Claisen condensations (>0.3 M), KOEt maintains superior basicity. Sodium ethoxide is a cost-effective catalyst for PET glycolysis (98% conversion). Select your salt based on the specific kinetic and basicity requirements of your protocol.

Molecular Formula C2H5O-
Molecular Weight 45.06 g/mol
CAS No. 16331-64-9
Cat. No. B101781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanolate
CAS16331-64-9
Synonyms1-hydroxyethyl radical
ethanol, ion(1-)
ethyl alcohol radical
hydroxyethyl free radical
Molecular FormulaC2H5O-
Molecular Weight45.06 g/mol
Structural Identifiers
SMILESCC[O-]
InChIInChI=1S/C2H5O/c1-2-3/h2H2,1H3/q-1
InChIKeyHHFAWKCIHAUFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanolate CAS 16331-64-9: Fundamental Properties and Comparator Class Definition


Ethanolate (CAS 16331-64-9), also designated as ethoxide anion or ethylate, is the organic anion C₂H₅O⁻ that functions as the conjugate base of ethanol [1]. As a member of the alkoxide class, it exhibits both strong basicity and nucleophilic character, with a molecular weight of 45.06 g/mol [2]. In practical applications, ethanolate is utilized exclusively in its salt forms with metal counterions—most commonly sodium ethoxide (NaOEt, CAS 141-52-6), lithium ethoxide (LiOEt, CAS 2388-07-0), and potassium ethoxide (KOEt, CAS 917-58-8)—which exhibit distinct reactivity profiles, solubility characteristics, and catalytic behaviors due to ion-pairing effects [3].

Why Ethanolate Counterion Selection Is Critical for Reproducible Synthesis Outcomes


Procurement decisions involving ethanolate salts cannot treat counterion selection as interchangeable. The metal cation exerts profound, quantifiable effects on reaction kinetics, product distribution, and catalytic efficiency through differential ion-pairing stabilization of transition states [1]. In nucleophilic displacement reactions with p-nitrophenyl benzenesulfonate, the observed second-order rate constants for metal-ethoxide ion pairs vary by orders of magnitude depending on counterion identity [2]. Similarly, in Meisenheimer adduct formation, sodium and potassium ethoxide solutions diverge significantly in basicity above 0.3 M concentration due to cation-specific ion-pairing effects [3]. These cation-dependent reactivity differences preclude simple one-to-one substitution of ethanolate salts in synthetic protocols without re-optimization of reaction conditions.

Quantitative Differentiation of Ethanolate Salts: Comparative Performance Data for Procurement Decision-Making


Potassium Ethoxide vs. Sodium Ethoxide: Concentration-Dependent Basicity Divergence in Ethanolic Solution

In ethanolic solutions, sodium ethoxide and potassium ethoxide exhibit identical basicity at low concentrations, but diverge significantly above a critical threshold. Spectrophotometric measurements of Meisenheimer adduct formation equilibrium constants (Kapp) reveal that sodium ethoxide solutions become slightly less basic than potassium ethoxide solutions at concentrations exceeding approximately 0.3 mol dm⁻³ [1]. This divergence is attributed to cation-specific ion-pairing effects that alter the effective concentration of free ethoxide ion available for deprotonation [1].

Alkoxide basicity Ion-pairing effects Meisenheimer adduct formation Spectrophotometric titration

Reactivity Ranking of Alkali Metal Ethoxides in Nucleophilic Displacement: Li⁺ as Inhibitor vs. K⁺ as Optimal Catalyst

In the nucleophilic displacement reaction of p-nitrophenyl benzenesulfonate with alkali metal ethoxides in ethanol at 25°C, the observed rate constants for metal-ethoxide ion pairs follow a distinct hierarchy: LiOEt < NaOEt < CsOEt < KOEt [1]. Notably, lithium ethoxide functions as an inhibitor, with its rate constant falling below that of free ethoxide ion, whereas sodium, cesium, and potassium ethoxides all act as catalysts that accelerate the reaction relative to the free ethoxide baseline [1]. Potassium ethoxide exhibits the highest catalytic activity among the alkali metal ethoxides tested in this system [1].

Nucleophilic displacement Ion-pair catalysis Reaction kinetics Alkali metal counterion

Calcium Ethoxide vs. Calcium Oxide: 95% Biodiesel Yield in 1.5 Hours for Heterogeneous Transesterification

Calcium ethoxide, as a solid base catalyst for soybean oil transesterification, demonstrates superior catalytic performance compared to conventional calcium oxide. Under optimized conditions (12:1 methanol-to-oil molar ratio, 3 wt% catalyst loading, 65°C), calcium ethoxide achieves 95.0% biodiesel yield within 1.5 hours, with an activation energy of 54,149 J/mol [1]. The catalytic performance of calcium ethoxide is quantitatively superior to that of CaO in the same reaction system [1].

Biodiesel production Heterogeneous base catalysis Transesterification Solid base catalyst

Sodium Ethoxide vs. Zinc Acetate and Cobalt Acetate in PET Waste Glycolytic Depolymerization

In the glycolytic depolymerization of post-consumer PET waste, sodium ethoxide (EtONa) performs comparably or superiorly to established metal acetate catalysts. Under optimized conditions, sodium ethoxide achieves 98% PET conversion and 76% isolated BHET yield [1]. Direct comparison under similar conditions shows zinc acetate yields 97% conversion and 75% BHET yield, while cobalt acetate yields 93% conversion and 70% BHET yield [1]. Additionally, sodium ethoxide enables catalyst and ethylene glycol recycling for at least five consecutive runs without loss of conversion efficiency [1].

PET recycling Glycolysis catalyst Chemical depolymerization Circular economy

Ethanolate Anion Nucleophilicity Parameters: N=15.78, sN=0.65 in Ethanol

The nucleophilic reactivity of the ethanolate anion (C₂H₅O⁻) in ethanol solvent has been quantitatively characterized using the Mayr reactivity scale. The ethanolate anion exhibits a nucleophilicity parameter N of 15.78 and a nucleophile-specific sensitivity parameter sN of 0.65, determined with reference electrophiles including benzhydrylium ions and quinone methides [1]. In mixed solvent (91/9 EtOH/MeCN v/v), the parameters shift slightly to N=16.08 and sN=0.62, reflecting solvent-dependent nucleophilicity modulation [2]. These parameters enable quantitative prediction of reaction rates with any electrophile whose Mayr electrophilicity parameter (E) is known via the equation log k₂ = sN(N + E) [1].

Nucleophilicity quantification Mayr reactivity parameters Alkoxide reactivity Linear free energy relationship

Magnesium Ethoxide Decomposition Temperature: 70°C Lower than Magnesium Methoxide

Thermal analysis under inert N₂ atmosphere reveals that magnesium ethoxide undergoes decomposition at approximately 260°C, which is lower than the decomposition temperature of magnesium methoxide by approximately 70°C [1]. This 70°C differential in thermal stability directly impacts processing conditions for applications where the metal alkoxide serves as a precursor for oxide materials or catalyst supports [1]. The Kissinger method was employed to determine activation energy for thermal decomposition [1].

Thermal stability Metal alkoxide decomposition Catalyst support synthesis Nanomaterial precursor

Application Scenarios for Ethanolate Salts Derived from Quantitative Performance Evidence


Synthetic Applications Requiring High-Concentration Alkoxide Basicity

For organic synthesis protocols operating at ethoxide concentrations exceeding 0.3 mol dm⁻³—such as high-substrate-loading Claisen condensations or large-scale malonic ester syntheses—potassium ethoxide should be selected over sodium ethoxide. Spectrophotometric measurements of Meisenheimer adduct formation confirm that potassium ethoxide maintains higher effective basicity at elevated concentrations due to reduced ion-pairing interference [1].

Nucleophilic Displacement Reactions with Sulfonate Ester Substrates

When performing nucleophilic displacement reactions on sulfonate esters (e.g., p-nitrophenyl benzenesulfonate or related leaving groups), potassium ethoxide provides the highest reaction rate among alkali metal ethoxides, following the established reactivity order KOEt > CsOEt > NaOEt > LiOEt [1]. Lithium ethoxide should be avoided in such systems as it functions as an inhibitor that slows reaction relative to free ethoxide ion [1].

Biodiesel Production via Heterogeneous Transesterification Catalysis

Industrial biodiesel manufacturing operations utilizing solid base catalysts should evaluate calcium ethoxide as an alternative to conventional calcium oxide. Under optimized transesterification conditions (12:1 methanol:oil ratio, 3 wt% catalyst loading, 65°C), calcium ethoxide achieves 95.0% biodiesel yield within 1.5 hours, demonstrating quantitatively superior catalytic performance to CaO [1].

PET Waste Chemical Recycling via Glycolytic Depolymerization

For post-consumer PET chemical recycling facilities, sodium ethoxide offers a cost-effective catalyst alternative to metal acetates. Under optimized glycolysis conditions, sodium ethoxide achieves 98% PET conversion and 76% BHET monomer yield—performance that equals or exceeds zinc acetate (97% conversion, 75% yield) and cobalt acetate (93% conversion, 70% yield) [1]. Additionally, the catalyst can be recycled for at least five consecutive runs with sustained conversion efficiency [1].

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